

yield comparison of different Ethyl 2,3-dicyanopropionate synthesis protocols

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Compound of Interest

Compound Name: *Ethyl 2,3-dicyanopropionate*

Cat. No.: *B024328*

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A Comparative Guide to the Synthesis of Ethyl 2,3-dicyanopropionate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,3-dicyanopropionate is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably as a precursor for Fipronil, a broad-spectrum insecticide.^[1] The efficiency of its synthesis is therefore of significant interest. This guide provides an objective comparison of different synthetic protocols for **Ethyl 2,3-dicyanopropionate**, supported by experimental data from various sources.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields of different protocols for the synthesis of **Ethyl 2,3-dicyanopropionate**.

Protocol	Cyanide Source	Formaldehyde Source	Solvent	Catalyst	Reaction Time	Yield (%)	Purity (%)	Reference
Protocol I 1	Potassium Cyanide	Paraformaldehyde	Ethanol	-	12 minutes (reflux)	77	Not Specified	US6133432[2]
Protocol I 2	Sodium Cyanide	Paraformaldehyde	DMSO	-	20 hours	up to 85	>98	CN178 5966A[3]
Protocol I 3	Liquid Sodium Cyanide	Paraformaldehyde	Dichloromethane	Dodecyl trimethyl ammonium bromide	2-4 hours	~89.5 (calculated from crude)	99.32	CN112 375012 A[4]
Protocol I 4	Sodium Cyanide	Paraformaldehyde	DMSO	-	12 hours	~87.5 (calculated from crude)	99.31	CN112 375012 A[4]
Protocol I 5	Sodium Cyanide	Glycolonitrile	N,N-dimethylformamide	-	Not Specified	Not Specified	Not Specified	Benchchem[5]
Protocol I 6	Potassium Cyanide	Paraformaldehyde	Ethanol	-	Not Specified	78 (highest)	93-95	CN178 5966A[6]

Note: Yields calculated from crude product in patents may not reflect the final isolated yield after purification but are included for comparison of reaction efficiency.

Experimental Protocols

Below are detailed methodologies for the key synthesis protocols cited in the table.

Protocol 1: Potassium Cyanide in Ethanol[2]

- Potassium cyanide (13.0 g, 0.2M) is stirred in absolute ethanol.
- Ethyl cyanoacetate (22.6 g, 0.2M) and paraformaldehyde (6.0 g, 0.2M) are added at ambient temperature.
- The white suspension is heated under reflux conditions for 12 minutes.
- The resulting orange solution is evaporated to dryness in vacuo at below 25°C to yield a buff solid (the potassium salt).
- The solid is dissolved in water (400 ml) and acidified to pH 5 with 2M hydrochloric acid solution, resulting in a red oil.
- The mixture is extracted with dichloromethane, and the extracts are dried and evaporated to dryness in vacuo to give the title compound as a red oil (23.5 g, 77% yield).

Protocol 2: Sodium Cyanide in DMSO[3]

- Dimethyl sulfoxide (DMSO) and ethyl cyanoacetate are pumped into the reactor.
- Paraformaldehyde and sodium cyanide are added, and the temperature is maintained at 10-30°C with cooling.
- The reaction proceeds for approximately 20 hours under normal pressure.
- After the reaction, the material is transferred to another reactor and neutralized to a slightly acidic pH with hydrochloric acid.
- The product is extracted with dichloromethane.
- The solvent is removed under reduced pressure to obtain the crude product.

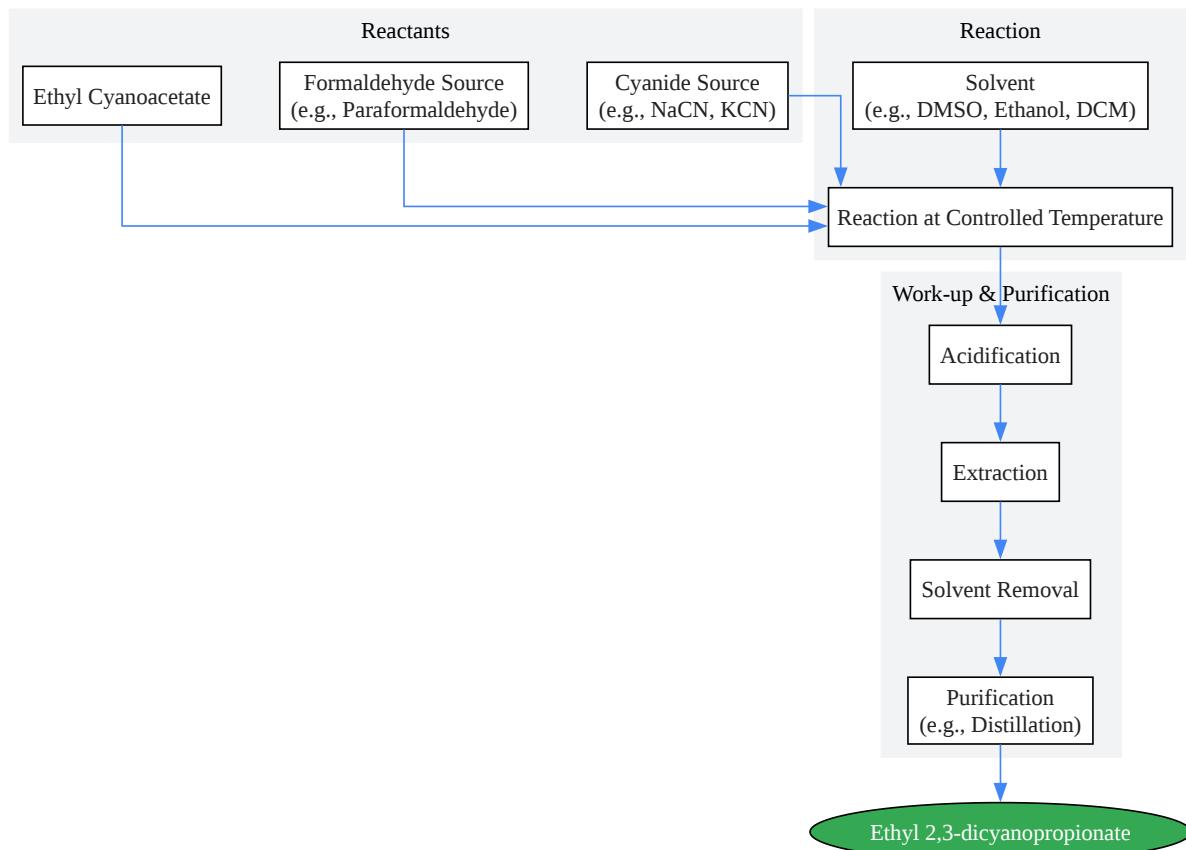
- The crude product is purified by high vacuum rectification (150-160°C, 3 mmHg) to yield the final product with a purity of >98% and a yield of up to 85%.

Protocol 3: Liquid Sodium Cyanide in Dichloromethane with a Phase Transfer Catalyst^[4]

- Liquid sodium cyanide is added to a reaction tank, and dichloromethane is added for water separation after concentration and dehydration to control the water content to 1.0-3.0% by mass.
- The solution is cooled to 10-15°C.
- Ethyl cyanoacetate, paraformaldehyde, and a catalyst (dodecyltrimethylammonium bromide) are added, and the temperature is maintained for 2-4 hours.
- After the reaction is complete, hydrochloric acid is added for acidification.
- The mixture is allowed to stand and layer, and the dichloromethane organic layer is collected.
- The organic layer is washed with water.
- Dichloromethane is removed to obtain the crude product, which is then purified by rectification under reduced pressure.

Visualizations

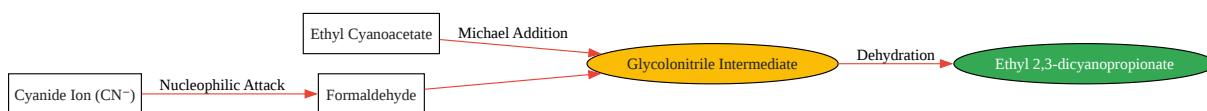
General Synthesis Workflow

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Caption: Generalized workflow for the synthesis of **Ethyl 2,3-dicyanopropionate**.

Reaction Pathway

The synthesis of **ethyl 2,3-dicyanopropionate** generally proceeds through a nucleophilic addition mechanism.



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Caption: Simplified reaction pathway for **Ethyl 2,3-dicyanopropionate** synthesis.

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